(6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid is an organic compound that belongs to the class of isobenzofurans This compound is characterized by the presence of a bromine atom, a keto group, and an acetic acid moiety attached to the isobenzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid typically involves the bromination of a suitable isobenzofuran precursor followed by the introduction of the acetic acid group. One common method involves the bromination of 3-oxo-1,3-dihydro-isobenzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The resulting bromo compound is then subjected to a reaction with acetic anhydride or acetyl chloride to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isobenzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and keto group play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(6-Chloro-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid: Similar structure with a chlorine atom instead of bromine.
(6-Fluoro-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid: Similar structure with a fluorine atom instead of bromine.
(6-Iodo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid imparts unique reactivity and properties compared to its halogenated analogs
Properties
IUPAC Name |
2-(6-bromo-3-oxo-1H-2-benzofuran-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO4/c11-5-1-2-6-7(3-5)8(4-9(12)13)15-10(6)14/h1-3,8H,4H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFXMSNXRSVQLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(OC2=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.